3-(1-Aminopropyl)benzonitrile
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Overview
Description
3-(1-Aminopropyl)benzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a 1-aminopropyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to benzonitrile. The benzonitrile is subsequently reacted with 1-aminopropane under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production. The specific details of industrial methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(1-Aminopropyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropyl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, lacking the 1-aminopropyl group.
3-(1-Aminopropyl)benzamide: Similar structure but with an amide group instead of a nitrile.
3-(1-Aminopropyl)benzoic acid: Contains a carboxylic acid group instead of a nitrile
Uniqueness
3-(1-Aminopropyl)benzonitrile is unique due to the presence of both the nitrile and 1-aminopropyl groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its utility in various fields of research make it a valuable compound for scientific exploration.
Properties
IUPAC Name |
3-(1-aminopropyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6,10H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYQHXDJIYSGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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